molecular formula C17H22N4O2 B2449604 N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-phenoxypropanamide CAS No. 1796962-47-4

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-phenoxypropanamide

Cat. No.: B2449604
CAS No.: 1796962-47-4
M. Wt: 314.389
InChI Key: HYXIJHKJPFPIFA-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-phenoxypropanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with dimethylamino and dimethyl groups, along with a phenoxypropanamide moiety. Its distinct structure makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-phenoxypropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4,6-trimethylpyrimidine and dimethylamine.

    Substitution Reactions: The dimethylamino group is introduced via nucleophilic substitution reactions, where dimethylamine reacts with the pyrimidine ring.

    Formation of the Phenoxypropanamide Moiety: The phenoxypropanamide group is attached through an amide bond formation reaction, typically involving phenoxypropanoic acid and an appropriate coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-phenoxypropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-phenoxypropanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.

    Industry: The compound is used in the development of novel materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-phenoxypropanamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-phenoxypropanamide stands out due to its unique combination of a pyrimidine ring and phenoxypropanamide moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-11-15(12(2)19-17(18-11)21(4)5)20-16(22)13(3)23-14-9-7-6-8-10-14/h6-10,13H,1-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXIJHKJPFPIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C(C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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